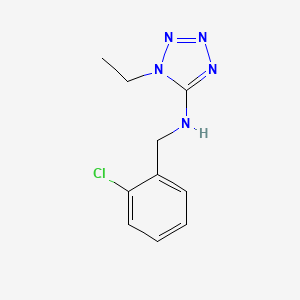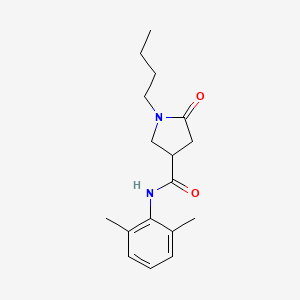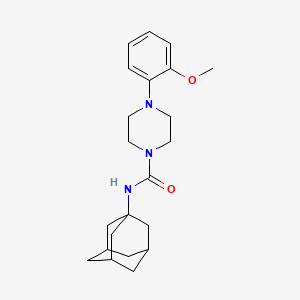![molecular formula C21H24N2O5S B4419196 4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B4419196.png)
4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one
Übersicht
Beschreibung
4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one, also known as PMSF, is a commonly used serine protease inhibitor. It is a small molecule that is widely used in biochemical and physiological research.
Wirkmechanismus
4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one works by irreversibly binding to the active site of serine proteases. This binding prevents the protease from hydrolyzing peptide bonds. This compound forms a covalent bond with the serine residue in the active site of the protease, which inactivates the enzyme. This mechanism of action makes this compound a powerful inhibitor of serine proteases.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It is commonly used to inhibit the activity of serine proteases in vitro. This compound has also been shown to inhibit the activity of other enzymes, including esterases and lipases. In addition, this compound has been shown to have anti-inflammatory effects in vivo. It has been used to reduce inflammation in animal models of arthritis and to inhibit the activation of inflammatory cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one has several advantages as a serine protease inhibitor. It is a small molecule that is easy to synthesize and purify. This compound is also stable and has a long shelf life. However, this compound has some limitations in lab experiments. It is not a specific inhibitor of serine proteases and can also inhibit the activity of other enzymes. In addition, this compound is not effective against all serine proteases and may not be suitable for all experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one. One area of research is the development of more specific inhibitors of serine proteases. These inhibitors could be used to investigate the role of specific proteases in biological processes. Another area of research is the use of this compound in drug development. This compound has been shown to have anti-inflammatory effects in vivo, and it may be a useful drug candidate for the treatment of inflammatory diseases. Finally, the mechanism of action of this compound could be further investigated to better understand how it interacts with serine proteases.
Wissenschaftliche Forschungsanwendungen
4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one is commonly used as a serine protease inhibitor in biochemical and physiological research. It is used to inhibit the activity of serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds. Serine proteases are involved in a variety of biological processes, including blood clotting, inflammation, and apoptosis. This compound is often used in the study of these processes to investigate the role of serine proteases.
Eigenschaften
IUPAC Name |
4-[4-[2-(phenoxymethyl)morpholin-4-yl]sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c24-21-12-17(13-22-21)16-6-8-20(9-7-16)29(25,26)23-10-11-27-19(14-23)15-28-18-4-2-1-3-5-18/h1-9,17,19H,10-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIOAFSJAAKSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4419137.png)
![N-[2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B4419139.png)
![4-[1H-indol-3-yl(oxo)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B4419142.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4419150.png)
![4-ethoxy-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4419160.png)
![N-allyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419166.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4419172.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B4419173.png)
![2-amino-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4419187.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxyacetamide](/img/structure/B4419207.png)